3-(Difluoromethyl)-5-fluoro-2-methoxypyridine
CAS No.:
Cat. No.: VC17407117
Molecular Formula: C7H6F3NO
Molecular Weight: 177.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3NO |
|---|---|
| Molecular Weight | 177.12 g/mol |
| IUPAC Name | 3-(difluoromethyl)-5-fluoro-2-methoxypyridine |
| Standard InChI | InChI=1S/C7H6F3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
| Standard InChI Key | PCSHRMCQELZJRY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=N1)F)C(F)F |
Introduction
Structural and Physicochemical Properties
The molecular structure of 3-(difluoromethyl)-5-fluoro-2-methoxypyridine combines electronegative fluorine atoms with a methoxy group, creating a polarizable scaffold that influences solubility, stability, and reactivity. Key properties include:
| Property | Value |
|---|---|
| Molecular formula | C₇H₅F₃NO |
| Molecular weight | 187.11 g/mol |
| IUPAC name | 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine |
| Boiling point (estimated) | 210–215°C |
| LogP (octanol-water) | 1.8–2.2 |
The difluoromethyl group (-CF₂H) acts as a bioisostere for hydroxyl or methyl groups, modulating lipophilicity and metabolic stability . The fluorine atom at position 5 enhances electron-withdrawing effects, potentially altering ring electronics for nucleophilic substitution reactions .
Synthesis and Industrial Production
Industrial Scalability
Continuous flow reactors and automated systems optimize yield and purity. For instance, a two-phase reactor system—combining a catalyst fluidized bed for initial fluorination and an empty phase for subsequent modifications—achieves >70% yield in TFMP production . Similar setups could be adapted for this compound, with precise temperature control to manage exothermic fluorination steps.
Chemical Reactivity and Functionalization
The compound’s reactivity is dominated by its electron-deficient pyridine ring and fluorine substituents:
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Nucleophilic Aromatic Substitution:
The methoxy group at position 2 activates the ring for substitution at positions 4 and 6. For example, reactions with amines or thiols yield derivatives with enhanced biological activity . -
Oxidation and Reduction:
The difluoromethyl group resists oxidation, but the pyridine ring can be reduced to piperidine derivatives under hydrogenation conditions (H₂, Pd/C). -
Cross-Coupling Reactions:
Suzuki-Miyaura coupling at position 5 (fluoro site) is feasible using palladium catalysts, enabling the introduction of aryl or heteroaryl groups .
Biological Activity and Mechanisms
Fluorinated pyridines are renowned for their agrochemical and pharmaceutical applications, driven by fluorine’s ability to enhance target binding and metabolic resistance:
Pharmaceutical Applications
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Anticancer Properties:
Fluoropyridines inhibit kinases and proteases involved in tumor progression. In vitro studies on analogous compounds show IC₅₀ values <100 nM for leukemia cell lines . -
Antiviral Mechanisms:
The fluorine atom’s electronegativity disrupts viral enzyme-substrate interactions. Hybrids of fluorinated pyridines and benzothiazoles exhibit activity against H5N1 and SARS-CoV-2 .
Industrial and Research Applications
Material Science
Fluorinated pyridines serve as ligands in catalytic systems and monomers for fluoropolymer synthesis. The compound’s stability under harsh conditions makes it suitable for high-performance coatings .
Case Studies
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Agrochemical Development:
A TFMP derivative, flonicamid, targets aphid nervous systems by inhibiting chordotonal organs . Structural parallels suggest 3-(difluoromethyl)-5-fluoro-2-methoxypyridine could be optimized for similar insecticidal activity. -
Drug Discovery:
Pyridine moieties are prevalent in FDA-approved drugs (e.g., crizotinib). Fluorine substitutions improve bioavailability, as seen in the antiviral drug favipiravir .
Challenges and Future Directions
Despite its promise, the compound’s synthesis requires optimization to reduce reliance on hazardous fluorinating agents. Advances in electrochemical fluorination and flow chemistry may address these limitations . Additionally, in vivo toxicology studies are needed to validate safety profiles for agricultural and medical use.
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